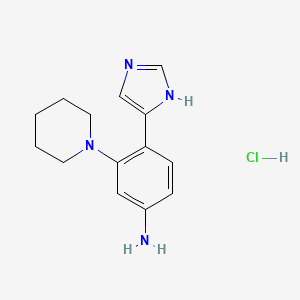

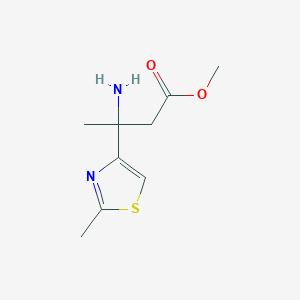

4-(1H-Imidazol-5-yl)-3-piperidin-1-ylaniline;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . Imidazole has become an important synthon in the development of new drugs .

Synthesis Analysis

Imidazole derivatives can be synthesized using various methods. One of the recent advances in the synthesis of substituted imidazoles involves the regiocontrolled synthesis of these heterocycles . Another method involves the Mannich base technique using a Cu (II) catalyst .Molecular Structure Analysis

The molecular structure of imidazole derivatives can vary greatly depending on the specific compound. For example, the structure of 1H-Imidazole, 4-methyl- has a molecular weight of 82.1038 and a formula of C4H6N2 .Chemical Reactions Analysis

Imidazole derivatives have been studied for their potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and psychiatric disorders. They have been shown to have a high affinity for sigma-2 receptors, which are overexpressed in cancer cells and play a role in cell proliferation and survival.Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Scientific Research Applications

Synthesis of Bioactive Compounds

Synthesis of Schiff and Mannich Bases of Isatin Derivatives : The synthesis involved the preparation of ethyl imidate hydrochlorides from substituted benzyl cyanides and absolute ethanol. These compounds were then used to form Schiff and Mannich bases by reacting with isatin derivatives, utilizing imidazole and piperidine as key components. This process underscores the utility of similar compounds in synthesizing bioactive molecules with potential therapeutic applications (Bekircan & Bektaş, 2008).

Radiolabeling Techniques

Mixed Ligand fac-tricarbonyl Complexes : A study on mixed ligand fac-tricarbonyl complexes of [M(L1)(L2)(CO)3] demonstrated the preparation of these complexes using imidazole and benzyl isocyanide as ligands. This research offers insights into the labeling of bioactive molecules containing monodentate or bidentate donor sites, highlighting the compound's relevance in developing radiolabeled compounds for diagnostic purposes (Mundwiler et al., 2004).

Pharmaceutical Research

Pharmaceutical Salt Formation Process Monitoring : In pharmaceutical manufacturing, the formation process of hydrochloride (HCl) salts of active pharmaceutical ingredients (APIs) can be monitored in real-time using FT-IR spectroscopy. This is crucial for controlling the product yield and minimizing impurity levels, demonstrating the compound's significance in enhancing the quality control measures in pharmaceutical production (Lin et al., 2006).

Drug Development and Evaluation

Antitubercular Activity of Benzimidazole Derivatives : The synthesis and evaluation of 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one derivatives for antitubercular activity highlight the therapeutic potential of similar compounds. Docking studies against the 2Q1Y protein and screening by MABA demonstrated good antitubercular activity, showcasing the compound's relevance in developing new antitubercular agents (Raju, Sasidhar, & Vidyadhara, 2020).

Mechanism of Action

Target of Action

Compounds containing the imidazole moiety, such as this one, are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

It is believed to involve the modulation of sigma-2 receptors. These receptors are involved in various cellular processes, including apoptosis, calcium regulation, and lipid metabolism.

Biochemical Pathways

Result of Action

4-(1H-Imidazol-5-yl)-3-piperidin-1-ylaniline hydrochloride has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, modulation of calcium signaling, and regulation of lipid metabolism. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Safety and Hazards

properties

IUPAC Name |

4-(1H-imidazol-5-yl)-3-piperidin-1-ylaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4.ClH/c15-11-4-5-12(13-9-16-10-17-13)14(8-11)18-6-2-1-3-7-18;/h4-5,8-10H,1-3,6-7,15H2,(H,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPMUBHCNVLSPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=CC(=C2)N)C3=CN=CN3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-chloro-4-fluorophenyl)(cyano)amino]-N-cyclopropylacetamide](/img/structure/B2983143.png)

![N-benzyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2983148.png)

![1,4,5,6-Tetrahydropyrrolo[3,4-d]imidazole dihydrochloride](/img/structure/B2983151.png)

![N'-[(1E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide](/img/structure/B2983155.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2983160.png)

![(1S,5S)-3-Tert-butyl-2,2-dioxo-2lambda6-thia-3-azabicyclo[3.2.0]heptan-4-one](/img/structure/B2983163.png)

![cis-1-Azaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B2983165.png)